2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone

Übersicht

Beschreibung

Molecular Structure Analysis

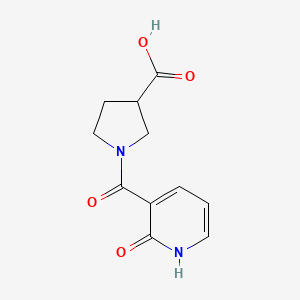

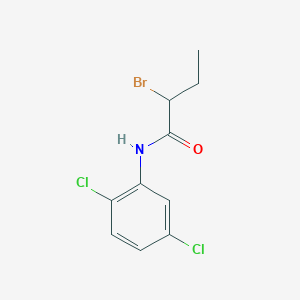

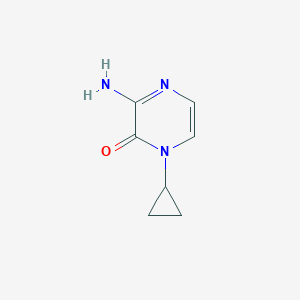

The molecular structure of 2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone consists of a six-membered pyrrolidine ring with a fluorine atom at the 3-position. Attached to the pyrrolidine ring is an ethanone group with an amino group at the 2-position .Physical And Chemical Properties Analysis

2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Bio-based Chemical Production

Amino acids derived from various sources, including agricultural byproducts, are identified as potential feedstocks for producing bio-based chemicals. For instance, bio-based equivalents to traditional chemicals like N-methylpyrrolidone, used in pharmaceutical and industrial applications, highlight the potential of amino acids in sustainable chemical production (Lammens et al., 2012).

Polymerization Initiators

Amines, including amino acid derivatives, play crucial roles as (co)initiators in the polymerization of cyclic esters. This application is crucial in synthesizing biodegradable polymers, indicating the significance of amino compounds in developing environmentally friendly materials (Duda et al., 2005).

Protein Design

Fluorinated amino acids, akin to the fluorinated structure of "2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone," are explored for their potential to enhance protein stability against chemical and thermal denaturation. This research opens avenues for designing proteins with novel biological and chemical properties (Buer & Marsh, 2012).

Analytical Chemistry

The reaction of ninhydrin with amino groups, forming Ruhemann's purple, underlines the importance of amino compounds in analytical chemistry for detecting and analyzing amino acids, peptides, and proteins in various scientific disciplines (Friedman, 2004).

Drug Delivery Systems

The use of polyvinylpyrrolidone (PVP) in drug formulations demonstrates the application of nitrogen-containing polymers (similar in functionality to amino compounds) in improving drug bioavailability, stability, and controlled release. This application is crucial in pharmaceutical formulations for enhancing therapeutic efficacy (Franco & De Marco, 2020).

Safety And Hazards

The safety information available indicates that 2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

2-amino-1-(3-fluoropyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FN2O/c7-5-1-2-9(4-5)6(10)3-8/h5H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNVPKCLULGKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)

![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)

![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)

![{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1445235.png)

![4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1445237.png)

![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)